5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one
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Overview
Description
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[4.2.0]octa-1,3,5-triene core, which is substituted with a benzyloxy group at the 5-position and a ketone group at the 7-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the benzyloxy group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the bicyclic core.
Oxidation to form the ketone: The final step involves the oxidation of a hydroxyl group at the 7-position to form the ketone. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Modulation of gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound shares the same bicyclic core but lacks the benzyloxy and ketone groups.
Benzocyclobutene: Another bicyclic compound with a similar core structure but different functional groups.
1,2-Dihydrobenzocyclobutene: A reduced form of benzocyclobutene with different reactivity.
Uniqueness
5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the presence of both the benzyloxy and ketone groups, which impart distinct chemical properties and reactivity. These functional groups make the compound versatile for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
5-phenylmethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C15H12O2/c16-13-9-12-7-4-8-14(15(12)13)17-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI Key |
CUYILCFOQVAUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C1=O)C(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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